Lercanidipine-d3 Hydrochloride Lercanidipine-d3 Hydrochloride
Brand Name: Vulcanchem
CAS No.: 1189954-18-4
VCID: VC0023429
InChI: InChI=1S/C36H41N3O6.ClH/c1-24-31(34(40)44-6)33(28-18-13-19-29(22-28)39(42)43)32(25(2)37-24)35(41)45-36(3,4)23-38(5)21-20-30(26-14-9-7-10-15-26)27-16-11-8-12-17-27;/h7-19,22,30,33,37H,20-21,23H2,1-6H3;1H/i5D3;
SMILES: CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl
Molecular Formula: C36H42ClN3O6
Molecular Weight: 651.215

Lercanidipine-d3 Hydrochloride

CAS No.: 1189954-18-4

Cat. No.: VC0023429

Molecular Formula: C36H42ClN3O6

Molecular Weight: 651.215

* For research use only. Not for human or veterinary use.

Lercanidipine-d3 Hydrochloride - 1189954-18-4

Specification

CAS No. 1189954-18-4
Molecular Formula C36H42ClN3O6
Molecular Weight 651.215
IUPAC Name 5-O-[1-[3,3-diphenylpropyl(trideuteriomethyl)amino]-2-methylpropan-2-yl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride
Standard InChI InChI=1S/C36H41N3O6.ClH/c1-24-31(34(40)44-6)33(28-18-13-19-29(22-28)39(42)43)32(25(2)37-24)35(41)45-36(3,4)23-38(5)21-20-30(26-14-9-7-10-15-26)27-16-11-8-12-17-27;/h7-19,22,30,33,37H,20-21,23H2,1-6H3;1H/i5D3;
Standard InChI Key WMFYOYKPJLRMJI-OWKBQAHQSA-N
SMILES CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl

Introduction

Chemical Structure and Identification

Molecular Properties

Lercanidipine-d3 Hydrochloride is characterized by specific molecular properties that define its chemical identity and behavior. The compound has a molecular formula of C36H42ClN3O6, more specifically C36D3H38N3O6·HCl, where the D3 notation indicates the presence of three deuterium atoms . Its molecular weight is 651.2 g/mol, making it slightly heavier than non-deuterated lercanidipine due to the isotopic substitution .

Chemical Identifiers

The compound is uniquely identified through several standardized chemical identifiers that facilitate its recognition in scientific literature and databases:

Identifier TypeValue
CAS Number1189954-18-4
InChIKeyWMFYOYKPJLRMJI-OWKBQAHQSA-N
PubChem CID46782043
Parent Compound CID46782044 (Lercanidipine-d3)

This standardized identification system ensures accurate referencing of the compound across various chemical databases and research publications .

Structural Nomenclature

The IUPAC name for Lercanidipine-d3 Hydrochloride is 5-O-[1-[3,3-diphenylpropyl(trideuteriomethyl)amino]-2-methylpropan-2-yl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride . This complex nomenclature precisely describes the compound's structure, including the deuterium substitution in the methyl group attached to the nitrogen atom. Alternative names include 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid 2-[(3,3-Diphenylpropyl)(methyl-d3)amino]-1,1-dimethylethyl Methyl Ester Hydrochloride .

Structural Characteristics

Molecular Structure

Lercanidipine-d3 Hydrochloride maintains the same core structure as lercanidipine but with the strategic replacement of three hydrogen atoms with deuterium atoms in the methyl group connected to the nitrogen atom. The compound contains:

  • A 1,4-dihydropyridine core with methyl groups at positions 2 and 6

  • A 3-nitrophenyl substituent at position 4

  • Two carboxylate groups at positions 3 and 5

  • A complex side chain featuring two phenyl rings

  • Three deuterium atoms replacing hydrogens in the N-methyl group

The structure can be represented by the SMILES notation: [2H]C([2H])([2H])N(CCC(C1=CC=CC=C1)C2=CC=CC=C2)CC(C)(C)OC(=O)C3=C(NC(=C(C3C4=CC(=CC=C4)N+[O-])C(=O)OC)C)C.Cl .

Deuteration Significance

The deuterium labeling in Lercanidipine-d3 Hydrochloride represents a strategic isotopic substitution that provides several advantages:

  • Mass spectrometric distinction from the parent compound

  • Enhanced stability in certain chemical environments

  • Minimal changes to the chemical behavior compared to non-deuterated lercanidipine

  • Ideal properties for use as an internal standard in analytical methods

The deuterium atoms create a mass difference that allows for clear differentiation between the analyte and internal standard without altering the chromatographic behavior significantly.

Analytical Applications

Role as Internal Standard

Lercanidipine-d3 Hydrochloride serves as a critical internal standard in bioanalytical methods, particularly for the quantification of lercanidipine in biological matrices. This application capitalizes on the compound's nearly identical chemical properties to lercanidipine while offering distinct mass spectrometric characteristics .

Research demonstrates that Lercanidipine-d3 Hydrochloride exhibits similar extraction recovery, chromatographic behavior, and ionization efficiency as lercanidipine, making it an ideal internal standard. When used in bioanalytical methods, it compensates for variations in sample preparation, injection volume, and instrument response, thereby enhancing the accuracy and precision of analysis .

UPLC-MS/MS Methodology

An improved ultra-performance liquid chromatography/tandem mass spectrometry (UPLC-MS/MS) method has been developed and validated for the determination of lercanidipine in human plasma using Lercanidipine-d3 Hydrochloride as the internal standard. The method demonstrates:

  • High sensitivity with a linear calibration range of 0.010–20.0 ng/mL

  • Exceptional extraction recovery (>94%) for both analyte and internal standard

  • Excellent precision with inter-batch and intra-batch coefficient of variation <5.8%

  • Reliable performance in bioequivalence studies with 36 healthy subjects

The methodology involves solid phase extraction on Phenomenex Strata-X cartridges using 100 μL of human plasma, followed by chromatographic analysis on a UPLC BEH C18 column under isocratic conditions .

Sample Preparation Techniques

The analytical protocol for lercanidipine quantification using Lercanidipine-d3 Hydrochloride as internal standard involves specific sample preparation steps:

StepProcedure
Internal Standard PreparationStock solution (100 μg/mL) prepared by dissolving 1.0 mg in 10.0 mL methanol
Working SolutionDiluted to 40.0 ng/mL in methanol:water (50:50, v/v)
Storage ConditionsStock and working solutions stored at 5°C
Sample StorageCalibration standards and quality control samples stored at -70°C

This standardized preparation ensures consistent performance of the internal standard across analyses .

Relationship to Lercanidipine

Parent Compound Characteristics

Lercanidipine, the non-deuterated parent compound of Lercanidipine-d3 Hydrochloride, is a third-generation dihydropyridine calcium channel blocker used in the treatment of hypertension. Its therapeutic action involves preventing calcium ion entrance through L-type calcium channels in cell membranes, resulting in peripheral vasodilation .

Key characteristics of lercanidipine include:

  • High lipophilicity contributing to smooth onset and prolonged therapeutic action

  • Lower incidence of adverse events compared to earlier generation calcium channel blockers

  • No activation of heart rate, a common side effect with other calcium channel blockers

  • Efficacy for patients with high cardiovascular risk and diffuse atherosclerosis

ParameterSpecification
Purity>95% (HPLC)
FormatNeat compound
Storage RecommendationsControlled conditions required
Product CategoriesStable Isotope Labelled Analytical Standards, API Reference Standards, Cardiac drugs and beta blockers

Research Applications

Bioequivalence Studies

Lercanidipine-d3 Hydrochloride has demonstrated significant utility in bioequivalence studies comparing different formulations of lercanidipine. In one documented study, the compound was employed as an internal standard in an open-label, randomized, balanced, crossover design involving 36 healthy adult subjects (aged 18–45 years) under fed conditions .

The study protocol, approved by an independent ethics committee in accordance with Indian Council of Medical Research (ICMR) guidelines, demonstrated the reliability of analytical methods using Lercanidipine-d3 Hydrochloride for accurate quantification of lercanidipine in human plasma samples .

Method Validation

The validation of analytical methods using Lercanidipine-d3 Hydrochloride has been extensively documented, with parameters including:

  • Matrix effect assessment by post-column infusion, post-extraction spiking, and standard-line slope methods

  • Extraction recovery determination showing >94% recovery for both analyte and internal standard

  • Precision evaluation across multiple quality control levels showing coefficient of variation <5.8%

  • Reproducibility confirmation through reanalysis of 133 incurred samples

These validation results establish the reliability of analytical methods incorporating Lercanidipine-d3 Hydrochloride for pharmaceutical research and quality control applications.

Synthesis and Processing

Quality Control Parameters

Quality control for Lercanidipine-d3 Hydrochloride focuses on:

  • Chemical purity determination by HPLC (>95%)

  • Isotopic purity confirmation to ensure proper deuterium incorporation

  • Identity verification through multiple analytical techniques

  • Stability assessment under various storage conditions

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